Methyl 4-methyl-3-nitrobenzoate

Physical characterization Solid-state properties Procurement specification

Non-substitutable intermediate for Lenalidomide impurity analysis and HDAC inhibitor synthesis. Its unique 4-methyl-3-nitro substitution ensures accurate chromatographic and spectral identification per ICH guidelines. ≥98% purity meets stringent regulatory requirements for ANDA submissions. Sourced from multiple vetted manufacturers with full analytical documentation and expedited global shipping. Ensure synthetic and analytical success by selecting the correct isomer.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 7356-11-8
Cat. No. B1293696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-3-nitrobenzoate
CAS7356-11-8
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3
InChIKeyYFPBHPCMYFCRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methyl-3-Nitrobenzoate CAS 7356-11-8 Procurement Guide: Chemical Properties and Commercial Specifications


Methyl 4-methyl-3-nitrobenzoate (CAS 7356-11-8) is a nitrated aromatic ester with molecular formula C₉H₉NO₄ and molecular weight 195.17 g/mol, structurally characterized by a methyl ester at position 1, a methyl group at position 4, and a nitro group at position 3 on the benzene ring [1]. The compound is commercially available as a white to light yellow crystalline powder with a melting point range of 49–53 °C and a flash point above 110 °C . It demonstrates solubility in methanol and is supplied at purity grades exceeding 98% (GC) from major vendors . The compound serves as a pharmaceutical intermediate, an analytical impurity reference standard (e.g., Lenalidomide Impurity 66), and a precursor in the synthesis of labeled drug analogs [2][3].

Methyl 4-Methyl-3-Nitrobenzoate: Why Structural Position Dictates Reactivity and Application Suitability


Substitution among nitrobenzoate positional isomers or close analogs is not scientifically valid due to divergent regiochemical and electronic properties that fundamentally alter reactivity outcomes. Methyl 4-methyl-3-nitrobenzoate features a nitro group meta to the ester and ortho to the methyl substituent, creating a unique electron-deficient aromatic environment distinct from the 2-methyl isomer (CAS 59382-59-1) or the non-methylated analog methyl 3-nitrobenzoate (CAS 618-95-1) . The 4-methyl group exerts both steric hindrance and electron-donating inductive effects that modulate the nitro group‘s reduction kinetics and the regioselectivity of subsequent substitution reactions . In pharmaceutical impurity analysis, this specific substitution pattern is non-interchangeable: Methyl 4-methyl-3-nitrobenzoate is designated as Lenalidomide Impurity 66, whereas the 2-methyl isomer or the non-methylated analog would not satisfy regulatory identification criteria due to distinct chromatographic retention behavior and spectral fingerprints [1]. In synthetic route design, selecting the incorrect positional isomer would produce the wrong downstream amine product—methyl 3-amino-4-methylbenzoate (derived from the 4-methyl-3-nitro compound) versus alternative regioisomeric anilines—thereby derailing entire synthetic sequences .

Quantitative Differentiation Evidence: Methyl 4-Methyl-3-Nitrobenzoate Versus Structural Analogs


Physical Form and Melting Point Differentiation from Methyl 3-Nitrobenzoate

Methyl 4-methyl-3-nitrobenzoate (CAS 7356-11-8) exhibits a melting point of 49–53 °C as a white to light yellow crystalline powder . In contrast, methyl 3-nitrobenzoate (CAS 618-95-1), which lacks the 4-methyl substituent, displays a substantially higher melting point of 78–80 °C and appears as white needle-like crystals [1]. The approximately 30 °C melting point depression in the 4-methyl-3-nitro derivative is attributable to disruption of crystal lattice packing by the additional methyl group.

Physical characterization Solid-state properties Procurement specification

Purity Specification Benchmarking Across Commercial Suppliers

Commercial suppliers offer Methyl 4-methyl-3-nitrobenzoate at distinct purity tiers that inform procurement decisions. ChemImpex supplies the compound at ≥99% purity by HPLC . TCI America offers a grade of >98.0% as determined by GC . Capot Chemical provides a specification of 99% minimum by HPLC with moisture content ≤0.5% [1]. This range of ≥98% to ≥99% establishes a benchmark for comparing vendor quality, with HPLC-based assays generally providing higher confidence for impurity-sensitive applications.

Quality control Procurement Analytical standards

Quantitative Synthetic Yield: Esterification Protocol Benchmark

A published synthetic protocol for Methyl 4-methyl-3-nitrobenzoate via Fischer esterification of 4-methyl-3-nitrobenzoic acid (100 g, 0.552 mol) in methanol (1000 mL) with concentrated H₂SO₄ catalyst (30 mL) under reflux for 8 hours yields 91.57 g of product, corresponding to an 85.1% isolated yield . An alternative protocol using 25.4 g of acid in 300 mL methanol with 2 mL H₂SO₄ under 16-hour reflux conditions achieves a higher yield of 98% . In the hydrogenation of this nitro ester to methyl 3-amino-4-methylbenzoate using Raney Ni at 50 psi for 8 hours, the reduction proceeds with 96% yield, demonstrating efficient conversion of the nitro group to amine .

Synthetic methodology Process chemistry Yield optimization

Validated Application: Designated Pharmaceutical Impurity Reference Standard

Methyl 4-methyl-3-nitrobenzoate (CAS 7356-11-8) is formally designated as Lenalidomide Impurity 66 and is supplied with comprehensive characterization data compliant with regulatory guidelines [1]. Lenalidomide, an immunomodulatory drug for multiple myeloma and myelodysplastic syndromes, has a defined impurity profile that requires this specific compound as a reference standard. Alternative nitrobenzoate esters or regioisomers lack this official designation and cannot serve as valid substitutes in USP/EP impurity testing protocols.

Pharmaceutical analysis Regulatory compliance Impurity profiling

Specialized Application: Deuterated Internal Standard Precursor for Nilotinib Bioanalysis

The deuterated analog Methyl 4-methyl-3-nitrobenzoate-D6 serves as a key intermediate in the synthesis of Nilotinib-d6, the stable isotope-labeled internal standard for Nilotinib . Nilotinib is a BCR-ABL tyrosine kinase inhibitor used in chronic myelogenous leukemia therapy. Bioanalytical LC-MS/MS quantification of Nilotinib in plasma requires a deuterated internal standard to correct for matrix effects and ionization variability. The deuterated methyl groups in the D6-labeled precursor translate to a mass difference of +6 Da in the final Nilotinib-d6 standard, enabling precise quantitation without isotopic overlap.

Bioanalysis LC-MS/MS Stable isotope labeling Pharmacokinetics

Optimal Procurement and Application Scenarios for Methyl 4-Methyl-3-Nitrobenzoate Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Lenalidomide Quality Control

Quality control laboratories supporting Lenalidomide API manufacturing or generic ANDA submissions should procure Methyl 4-methyl-3-nitrobenzoate specifically as Lenalidomide Impurity 66. The compound is supplied with full characterization data compliant with ICH and pharmacopoeial guidelines, and its structural specificity (4-methyl-3-nitro substitution) is non-substitutable for this application [1]. The ≥98–99% commercial purity grade meets or exceeds requirements for impurity reference materials used in HPLC method validation and batch release testing .

Precursor Synthesis for Methyl 3-Amino-4-Methylbenzoate via High-Yield Reduction

Process chemistry groups synthesizing methyl 3-amino-4-methylbenzoate—an intermediate for pharmaceutical compounds including HDAC inhibitors—should select Methyl 4-methyl-3-nitrobenzoate as the nitro precursor. The documented hydrogenation protocol using Raney Ni in methanol at 50 psi yields 96% of the amine product, providing a validated, high-efficiency route [1]. This yield performance, combined with the compound‘s solubility in methanol, supports both laboratory-scale synthesis and pilot-plant operations where yield optimization directly impacts cost of goods.

Bioanalytical Internal Standard Synthesis: Nilotinib-d6 Precursor

Bioanalytical laboratories requiring Nilotinib-d6 as an LC-MS/MS internal standard for pharmacokinetic studies should procure Methyl 4-methyl-3-nitrobenzoate as the reference non-deuterated precursor. This enables verification of the deuterated analog’s identity and purity, or alternatively supports in-house synthesis of the labeled compound via deuterated starting materials. The +6 Da mass shift derived from deuteration of the methyl groups provides clear chromatographic separation and MS/MS differentiation essential for accurate plasma concentration determination [1].

Organic Synthesis Methodology Development Using Validated High-Yield Protocols

Academic and industrial synthetic methodology laboratories developing new transformations of aromatic nitro compounds can utilize Methyl 4-methyl-3-nitrobenzoate as a benchmark substrate. Its well-characterized spectroscopic profile (¹H NMR, ¹³C NMR, IR, MS) is archived in the SDBS database, enabling unambiguous product identification [1]. The published high-yield synthetic protocols (85–98% for esterification, 96% for reduction) provide reliable baseline performance metrics against which novel catalytic or synthetic methods can be quantitatively compared .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-methyl-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.